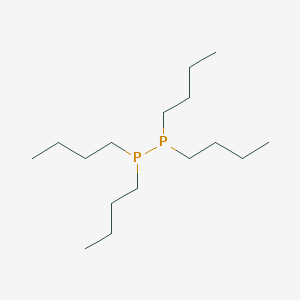
(Octanoato-O)oxoaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octanoato-O)oxoaluminium is a chemical compound with the molecular formula C8H15AlO3 and a molecular weight of 186.19 g/mol . It is an organoaluminium compound, which means it contains a bond between carbon and aluminium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octanoato-O)oxoaluminium typically involves the reaction of aluminium compounds with octanoic acid. One common method is the reaction of aluminium isopropoxide with octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(Octanoato-O)oxoaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The octanoate group can be substituted with other ligands, leading to the formation of new organoaluminium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aluminium oxide, while substitution reactions can produce a variety of new organoaluminium compounds with different properties and applications .
Aplicaciones Científicas De Investigación
(Octanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (Octanoato-O)oxoaluminium involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a catalyst and in drug delivery systems. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (Octanoato-O)oxoaluminium include:
Aluminium isopropoxide: Used in similar catalytic applications and as a precursor in the synthesis of other organoaluminium compounds.
Aluminium tri-sec-butoxide: Another organoaluminium compound with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its specific structure and the presence of the octanoate group, which imparts distinct properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
15796-28-8 |
|---|---|
Fórmula molecular |
C8H15AlO3 |
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
oxoalumanyl octanoate |
InChI |
InChI=1S/C8H16O2.Al.O/c1-2-3-4-5-6-7-8(9)10;;/h2-7H2,1H3,(H,9,10);;/q;+1;/p-1 |
Clave InChI |
FQNBRCOQXUOHME-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)O[Al]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
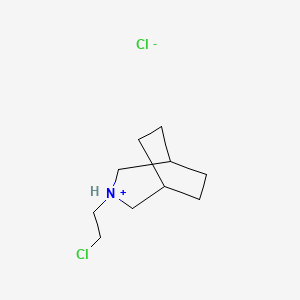
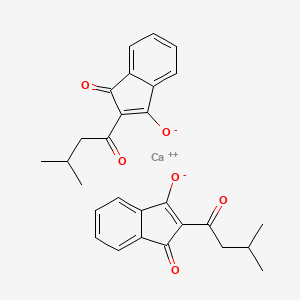
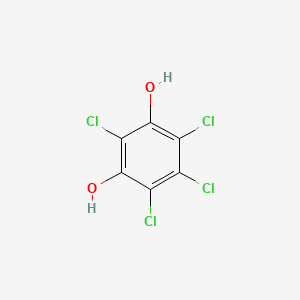


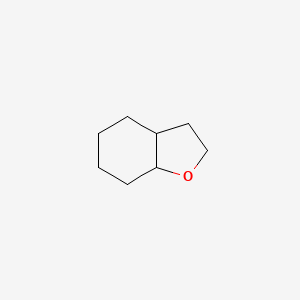

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
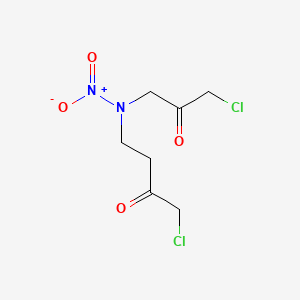
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

